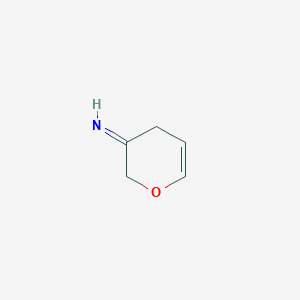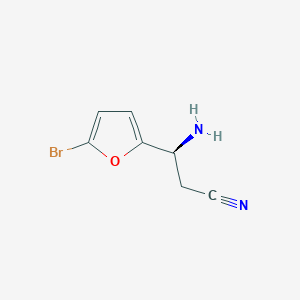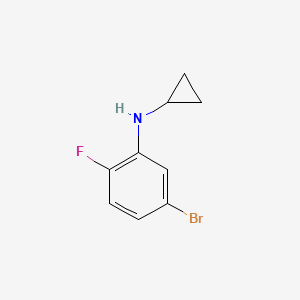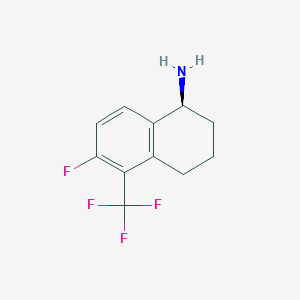![molecular formula C11H14N4O3 B13106066 7-Oxo-5-pentyl-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 54289-36-0](/img/structure/B13106066.png)
7-Oxo-5-pentyl-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Oxo-5-pentyl-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound belonging to the triazolopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused to a pyrimidine ring, with a pentyl group at the 5-position and a carboxylic acid group at the 2-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxo-5-pentyl-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-pentyl-1H-1,2,4-triazole-3-carboxylic acid with formamide under acidic conditions to form the desired triazolopyrimidine structure. The reaction is usually carried out at elevated temperatures (around 150-200°C) to facilitate cyclization.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial settings. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pentyl side chain, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the carbonyl group at the 7-position, potentially converting it to a hydroxyl group.
Substitution: The triazolopyrimidine core can undergo nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Products include pentanoic acid derivatives or ketones.
Reduction: Products include alcohol derivatives.
Substitution: Products vary depending on the nucleophile used, leading to a wide range of substituted triazolopyrimidines.
科学的研究の応用
Chemistry
In chemistry, 7-Oxo-5-pentyl-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in various assays for its potential antimicrobial and antiparasitic activities. Studies have indicated that derivatives of triazolopyrimidines can inhibit the growth of certain bacterial and parasitic species .
Medicine
In medicinal chemistry, this compound is being investigated for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer .
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its derivatives are also explored for use in agricultural chemicals and other specialty applications.
作用機序
The mechanism of action of 7-Oxo-5-pentyl-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In the case of antimicrobial activity, it may disrupt cell wall synthesis or interfere with DNA replication processes .
類似化合物との比較
Similar Compounds
7-Oxo-5-phenyl-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid: This compound has a phenyl group instead of a pentyl group, which can influence its biological activity and chemical reactivity.
5-Methyl-7-oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid: The presence of a methyl group at the 5-position can affect the compound’s solubility and interaction with biological targets.
Uniqueness
The uniqueness of 7-Oxo-5-pentyl-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid lies in its pentyl side chain, which can enhance its lipophilicity and potentially improve its ability to cross cell membranes. This structural feature may contribute to its distinct biological activities compared to other triazolopyrimidine derivatives .
特性
CAS番号 |
54289-36-0 |
|---|---|
分子式 |
C11H14N4O3 |
分子量 |
250.25 g/mol |
IUPAC名 |
7-oxo-5-pentyl-1H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C11H14N4O3/c1-2-3-4-5-7-6-8(16)15-11(12-7)13-9(14-15)10(17)18/h6H,2-5H2,1H3,(H,17,18)(H,12,13,14) |
InChIキー |
KJOIAQZQOVGORS-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1=CC(=O)N2C(=N1)N=C(N2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Butyl-7-hydroxy-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13105990.png)
![(S)-5-Benzyl-2-(2,4,6-trichlorophenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium](/img/structure/B13105997.png)
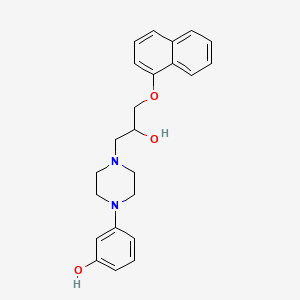
![3-Methylimidazo[1,5-d][1,2,4]thiadiazole-7-carbonyl chloride](/img/structure/B13106008.png)
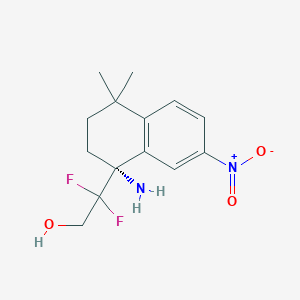
![2H-Indazole-6-carboxamide, 3-ethoxy-2-propyl-N-[2-(2-thienyl)ethyl]-](/img/structure/B13106019.png)

